

structural comparison of D-Altrose with other monosaccharides

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

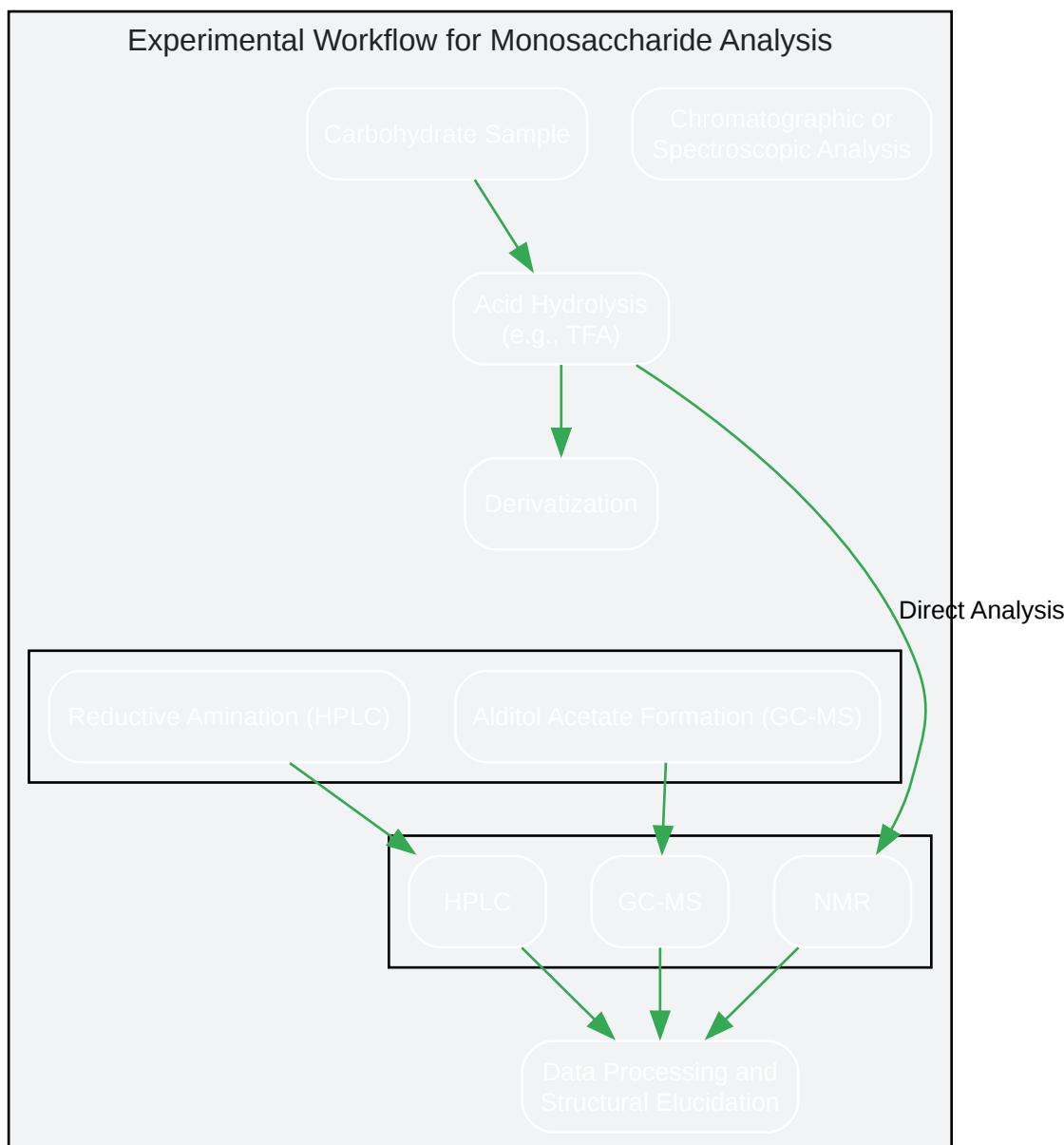
Compound Name:	D-Altrose
Cat. No.:	B7820921

[Get Quote](#)

A Structural Showdown: D-Altrose in the Monosaccharide Arena

For researchers, scientists, and professionals in drug development, a nuanced understanding of monosaccharide structure is paramount. These simple sugars, the fundamental building blocks of complex carbohydrates, exhibit a remarkable diversity in their three-dimensional architecture, which in turn dictates their biological function. This guide provides a detailed structural and physicochemical comparison of **D-Altrose**, a rare aldohexose, with its more common isomers: D-Glucose, D-Galactose, and D-Mannose.

This comparative analysis delves into the subtle stereochemical differences that distinguish these monosaccharides, supported by experimental data and detailed analytical protocols. By presenting this information in a clear and accessible format, we aim to equip researchers with the knowledge necessary to leverage the unique properties of these sugars in their work.


At a Glance: Physicochemical Properties

The seemingly minor variations in the spatial arrangement of hydroxyl groups among these aldohexoses lead to distinct physical and chemical characteristics. These properties, including melting point, specific rotation, and solubility, are critical for their handling, identification, and application in experimental settings.

Property	D-Altrose	D-Glucose	D-Galactose	D-Mannose
Molecular Formula	C ₆ H ₁₂ O ₆	C ₆ H ₁₂ O ₆	C ₆ H ₁₂ O ₆	C ₆ H ₁₂ O ₆
Molar Mass (g/mol)	180.16	180.16	180.16	180.16
Melting Point (°C)	103-108[1][2][3]	α: 146, β: 150[4]	168-170[5]	133-140[6]
Specific Rotation ([α]D)	+32.6° (c=7.6, H ₂ O)[3]	+52.7° (equilibrium)	+80.2° (equilibrium, c=1, H ₂ O)[7]	+14.2° (equilibrium, c=10, H ₂ O)[6]
Solubility in Water	Soluble[2]	Highly soluble (909 g/L at 25°C)[4]	Soluble (650 g/L at 20°C)[7]	Soluble
Appearance	White to off-white powder[1][3]	White crystalline solid[8]	White powder[5]	White powder[6]

The Blueprint of Life: Structural Comparison

The defining differences between these aldohexoses lie in the stereochemistry of their hydroxyl groups. D-Glucose is the biological standard, while D-Mannose is its C-2 epimer, D-Galactose its C-4 epimer, and **D-Altrose** its C-3 epimer relative to D-Mannose. These epimeric relationships are best visualized through Fischer projections.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Cas 1990-29-0,D-ALTROSE | lookchem [lookchem.com]
- 2. Altrose - Wikipedia [en.wikipedia.org]
- 3. D-ALTROSE | 1990-29-0 [chemicalbook.com]
- 4. Glucose - Wikipedia [en.wikipedia.org]
- 5. D-Galactose | 59-23-4 [chemicalbook.com]
- 6. D-Mannose | 3458-28-4 [chemicalbook.com]
- 7. D(+)-Galactose BioChemica [itwreagents.com]
- 8. ck12.org [ck12.org]
- To cite this document: BenchChem. [structural comparison of D-Altrose with other monosaccharides]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7820921#structural-comparison-of-d-altrose-with-other-monosaccharides]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com